REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].[CH3:11][Mg]Br.C1(C)C=CC=CC=1.[Cl-].[NH4+]>O1CCCC1.O>[OH:10][C:8]1[CH:9]=[C:4]([C:2]([CH3:11])([CH3:1])[OH:3])[CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
1088 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC=C(C1)O
|
Name
|
|
Quantity
|
13.25 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.6 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred with a turbine stirrer during the addition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the aqueous and organic layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 7.5 liters of water
|
Type
|
CUSTOM
|
Details
|
after which the tetrahydrofuran was removed by distillation
|
Type
|
ADDITION
|
Details
|
There was added 7600 ml
|
Type
|
DISTILLATION
|
Details
|
of a 10% aqueous solution of sodium hydroxide, and the mixture was again distilled until all tetrahydrofuran and toluene
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
FILTRATION
|
Details
|
The aqueous residue was filtered
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C(O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |